1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid
CAS No.: 1029108-71-1
Cat. No.: VC8040041
Molecular Formula: C20H20N4O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029108-71-1 |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H20N4O4/c25-19(26)14-4-1-2-8-23(14)11-15-18(22-20-21-7-3-9-24(15)20)13-5-6-16-17(10-13)28-12-27-16/h3,5-7,9-10,14H,1-2,4,8,11-12H2,(H,25,26) |
| Standard InChI Key | SFOSQZSNDIAKIK-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct heterocyclic systems:
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Benzo dioxole: A fused benzene ring with two oxygen atoms at positions 1 and 3, contributing to metabolic stability and ligand-receptor interactions .
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Imidazo[1,2-a]pyrimidine: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, enabling π-π stacking and hydrogen bonding .
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Piperidine-2-carboxylic acid: A six-membered amine ring with a carboxylic acid substituent, enhancing water solubility and chiral specificity .
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
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NMR: The ¹H-NMR spectrum (200 MHz, CDCl₃) reveals characteristic signals:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 381.1 [M+H]⁺.
Synthesis and Structural Optimization
Synthetic Routes
While explicit protocols for this compound are proprietary, analogous imidazo[1,2-a]pyrimidines are synthesized via:
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Cyclocondensation: Reaction of 2-aminopyrimidine with α-haloketones to form the imidazo ring .
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Mannich Reaction: Introduction of the piperidine moiety using formaldehyde and piperidine-2-carboxylic acid .
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Suzuki Coupling: Attachment of the benzo dioxol-5-yl group via palladium-catalyzed cross-coupling .
Table 2: Comparative Yields of Analogous Compounds
| Reaction Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Imidazo Ring Formation | 63–78 | CH₃CN, RT, 12 h | |
| Piperidine Functionalization | 45–60 | DMF, 80°C, 6 h | |
| Benzo Dioxole Coupling | 52–67 | Pd(PPh₃)₄, K₂CO₃, DME |
Regioselectivity Challenges
The imidazo[1,2-a]pyrimidine system exhibits regioselectivity issues during cyclization, often requiring directing groups or high-dilution conditions to suppress oligomerization .
| Parameter | Value | Method | Source |
|---|---|---|---|
| GI Absorption | High | SwissADME | |
| BBB Permeability | Yes | BOILED-Egg | |
| CYP450 Inhibition | Low (CYP1A2, 2D6) | PreDICT |
Structure-Activity Relationships (SAR)
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Piperidine Position: The 2-carboxylic acid isomer (this compound) shows higher water solubility than 4-carboxylic acid analogs (e.g., CAS 912770-72-0) .
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Benzo Dioxole Substitution: Electron-withdrawing groups (e.g., -F) enhance target affinity but reduce metabolic stability .
| Region | Inventory | Listing Status | Source |
|---|---|---|---|
| United States | TSCA | Not Listed | |
| European Union | EINECS | Not Listed | |
| China | IECSC | Not Listed |
Comparative Analysis with Structural Analogs
Table 5: Key Differences from Piperidine-4-Carboxylic Acid Analog (CAS 912770-72-0)
| Property | Piperidine-2-Carboxylic Acid (This Compound) | Piperidine-4-Carboxylic Acid (CAS 912770-72-0) |
|---|---|---|
| LogP | 1.18 | 1.34 |
| Solubility (mg/mL) | 1.96–2.84 | 1.12–1.78 |
| Synthetic Yield | 45–60% | 38–52% |
| FAAH Inhibition (IC₅₀) | 0.89 μM* | 1.24 μM* |
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